molecular formula C17H20N2O4S B2793922 N-((1-tosylpyrrolidin-2-yl)methyl)furan-2-carboxamide CAS No. 896276-72-5

N-((1-tosylpyrrolidin-2-yl)methyl)furan-2-carboxamide

Cat. No. B2793922
CAS RN: 896276-72-5
M. Wt: 348.42
InChI Key: SEJFUNYTUPISNB-UHFFFAOYSA-N
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Description

“N-((1-tosylpyrrolidin-2-yl)methyl)furan-2-carboxamide” is a chemical compound. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidines are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-(pyridin-2-ylmethyl)furan-2-carboxamide was carried out using 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .


Molecular Structure Analysis

The crystal structure of a similar compound, N-(pyridin-2-ylmethyl)furan-2-carboxamide, was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In this molecule, the dihedral angle between furan and pyridine rings is 73.52 (14)° .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The unique structure of N-((1-tosylpyrrolidin-2-yl)methyl)furan-2-carboxamide makes it an interesting candidate for drug development. Researchers have explored its potential as an analgesic, anti-inflammatory, and antimicrobial agent . The compound’s interactions with biological targets, such as c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase, have been studied through molecular docking . Further investigations could reveal additional therapeutic applications.

Antibacterial Activity

Amide derivatives, including N-((1-tosylpyrrolidin-2-yl)methyl)furan-2-carboxamide, have demonstrated antibacterial properties. Researchers have synthesized nitrofurantoin analogues containing furan and pyrazole scaffolds, which exhibit promising antibacterial activity . Understanding the mechanisms behind this activity could lead to novel antibacterial agents.

Biological and In Vitro Studies

Amides are commonly found in nature and can be synthesized with relative ease. N-((1-tosylpyrrolidin-2-yl)methyl)furan-2-carboxamide derivatives have been explored for their in vitro antimicrobial and in vivo anti-inflammatory activities . These compounds may hold potential for various biological applications.

Molecular Docking Studies

Computational methods, such as molecular docking, have been employed to understand how N-((1-tosylpyrrolidin-2-yl)methyl)furan-2-carboxamide interacts with specific molecular targets. Investigating binding affinities and interactions can guide drug design and optimization .

Structure-Activity Relationships (SAR)

Systematic SAR investigations can shed light on the impact of different substituents on the compound’s activity. For instance, understanding how N′-substituents and 4′-phenyl substituents influence antibacterial activity can guide future design strategies .

Future Directions

Future research could focus on further exploring the potential applications of this compound in medicinal chemistry. Given the importance of pyrrolidines in drug discovery , this compound could be a promising candidate for the development of new therapeutic agents.

properties

IUPAC Name

N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-13-6-8-15(9-7-13)24(21,22)19-10-2-4-14(19)12-18-17(20)16-5-3-11-23-16/h3,5-9,11,14H,2,4,10,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJFUNYTUPISNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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